molecular formula C10H7FN2O2S B13497999 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13497999
M. Wt: 238.24 g/mol
InChI Key: MLBCNAGVAQRPTR-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the fluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with a thiazole derivative. One common method includes the condensation of 3-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the synthesis of bacterial cell walls, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid stands out due to the presence of both the fluorophenyl and thiazole moieties, which contribute to its enhanced stability and biological activity. The combination of these functional groups makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-fluoroanilino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

MLBCNAGVAQRPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC=C(S2)C(=O)O

Origin of Product

United States

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